

Dichlorinated Chromones: A Promising Scaffold in Agricultural Chemistry

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Compound of Interest

Compound Name: 6,8-Dichlorochromone-2-carboxylic acid

Cat. No.: B100909

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dichlorinated chromones, a subclass of the benzopyran-4-one heterocyclic scaffold, are emerging as a versatile class of compounds with significant potential in agricultural chemistry. The chromone ring system is a well-established privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities. The introduction of chlorine atoms onto the chromone core can significantly modulate the compound's physicochemical properties, enhancing its efficacy and spectrum of activity as a potential fungicide, herbicide, or insecticide. This document provides a detailed overview of the known applications of dichlorinated chromones in agriculture, supported by available data, experimental protocols, and visualizations of relevant pathways and workflows.

I. Applications in Agricultural Chemistry

While research is ongoing, preliminary studies and commercially available compounds suggest that dichlorinated chromones hold promise in the following agricultural applications:

- **Fungicidal Activity:** Chromone derivatives have shown notable antifungal properties. The presence of a cyano group at the 3-position, as seen in 6,8-dichloro-3-cyanochromone, is a

feature in compounds with demonstrated antifungal and antibiofilm activities.[1] While specific data against plant pathogens for the dichlorinated analog is limited in publicly available literature, the general class of chromone-3-carbonitriles has been shown to be fungicidal.[1] Molecular docking studies on other chromenol derivatives suggest that inhibition of lanosterol 14 α -demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis, is a putative mechanism of their antifungal action.[2]

- **Herbicidal Activity:** Certain chromone derivatives have been identified as having phytotoxic effects. A patent has described the herbicidal effects of chromones like visnagin, which exhibit non-selective, contact post-emergence activity against various weeds.[3] The specific herbicidal potential of dichlorinated chromones is an area of active investigation. The mode of action for herbicidal chromones is not yet fully elucidated but may involve the inhibition of pigment biosynthesis or other vital cellular processes in plants.[4][5]
- **Insecticidal Activity:** Chromone analogues have been explored as insecticides, particularly as mimics of diacylhydrazine insect growth regulators.[6][7] These compounds can disrupt the molting process in insects. While specific data on dichlorinated chromones is scarce, the general insecticidal and antifeedant properties of flavonoids and chromones against pests like *Spodoptera litura* have been reported.[8]

II. Quantitative Data

Currently, there is a limited amount of publicly available, quantitative data specifically for dichlorinated chromones against agricultural pests. The following table summarizes the activity of related chromone derivatives to provide a comparative context.

Compound Class	Target Organism/Assay	Activity Type	Measurement	Value	Reference
Chromone-3-carbonitriles	Candida albicans	Antifungal	MIC	5 - 50 µg/mL	[1]
8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde	Candida albicans	Antifungal	MIC	7.8 µg/mL	[9]
Chromanone analogues of diacylhydrazines	Mythima separata	Insecticidal	Bioassay	Good activity	[6]
Chromenol derivatives	Various fungi	Antifungal	MIC	22.1 - 199.8 µM	[2]

Note: MIC = Minimum Inhibitory Concentration. Further research is needed to establish specific efficacy data (e.g., EC₅₀, LD₅₀) for dichlorinated chromones against key agricultural pathogens, weeds, and insect pests.

III. Experimental Protocols

A. Synthesis of Dichlorinated Chromones

A key intermediate for many dichlorinated chromones is 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde. A general synthesis protocol adapted from the literature for a similar compound is provided below.[10]

Protocol 1: Synthesis of 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde

Materials:

- 3',4'-Dichloro-2'-hydroxyacetophenone

- N,N-dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Water
- Ice bath
- Stirring apparatus
- Filtration apparatus

Procedure:

- Prepare a solution of 3',4'-dichloro-2'-hydroxyacetophenone (5.9 mmol) in N,N-dimethylformamide (20 ml).
- Cool the solution to 0°C using an ice bath.
- Add phosphorus oxychloride (11.7 mmol) dropwise to the cooled solution while stirring.
- After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 14 hours.
- Quench the reaction by carefully adding 100 ml of water.
- Collect the resulting precipitate by filtration.
- Wash the precipitate with water.
- Dry the product in vacuo to yield 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde.

Note: This protocol can likely be adapted for the synthesis of other dichlorinated chromone aldehydes by starting with the appropriately substituted 2'-hydroxyacetophenone.

B. Antifungal Bioassay

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.

Materials:

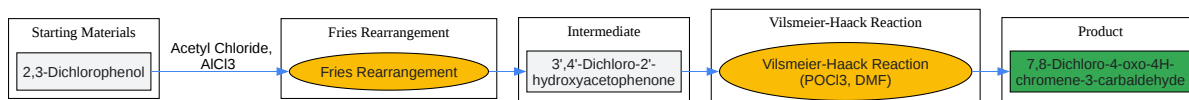
- Dichlorinated chromone compound
- Fungal pathogen of interest (e.g., *Alternaria brassicae*)
- Appropriate broth medium (e.g., Potato Dextrose Broth)
- 96-well microtiter plates
- Spectrophotometer (for measuring optical density)
- Incubator

Procedure:

- Prepare a stock solution of the dichlorinated chromone in a suitable solvent (e.g., DMSO).
- Prepare a serial dilution of the compound in the broth medium in the wells of a 96-well plate.
- Prepare a standardized inoculum of the fungal pathogen.
- Add the fungal inoculum to each well containing the diluted compound.
- Include positive (fungus in broth without compound) and negative (broth only) controls.
- Incubate the plates at the optimal temperature for the growth of the fungus for a specified period (e.g., 48-72 hours).
- Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits fungal growth or by measuring the optical density at 600 nm.

IV. Visualizations

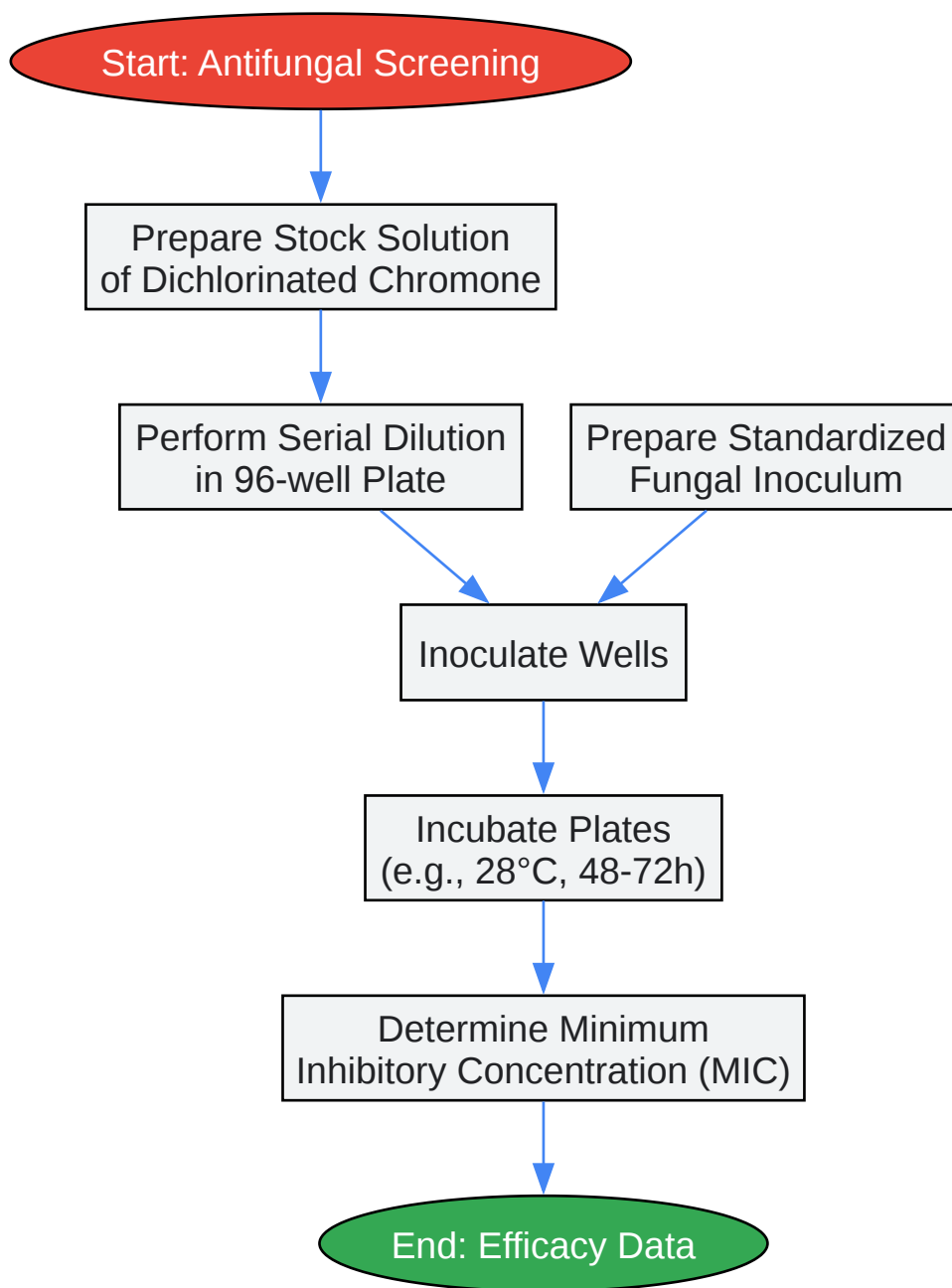
A. Synthetic Pathway



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Caption: Synthetic pathway for a dichlorinated chromone aldehyde.

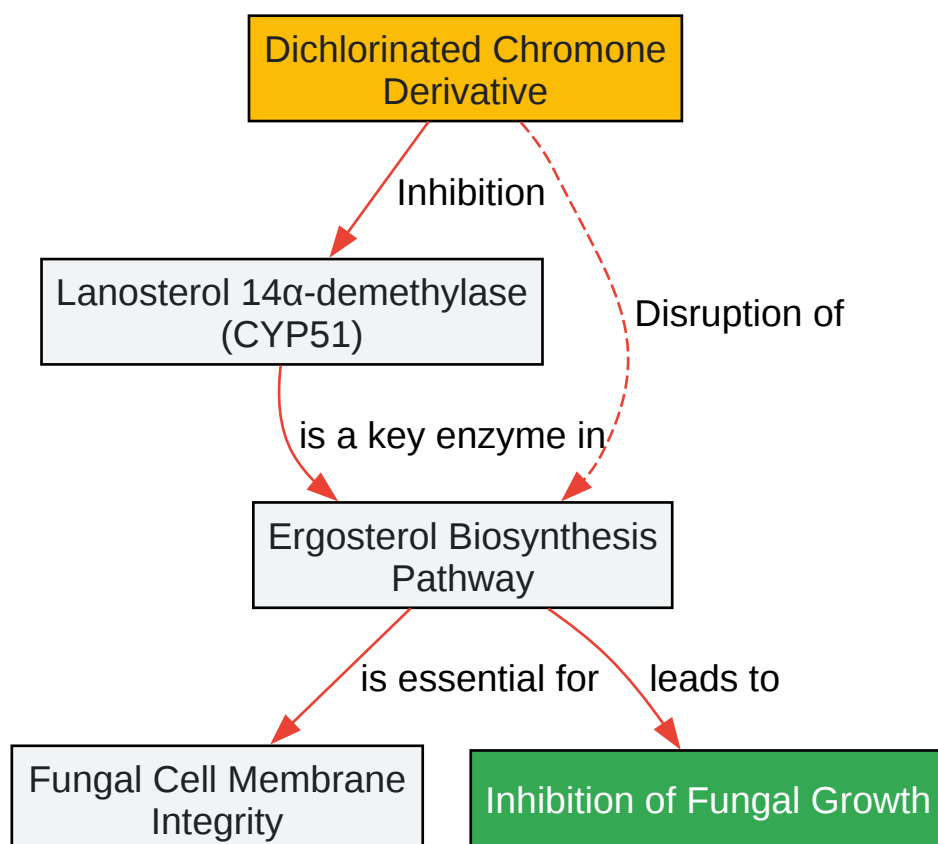
B. Experimental Workflow



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Caption: Workflow for in vitro antifungal bioassay.

C. Putative Fungicidal Mechanism



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Caption: Putative mechanism of antifungal action.

V. Conclusion

Dichlorinated chromones represent a promising area for the development of novel agrochemicals. Their potential as fungicides, herbicides, and insecticides warrants further investigation. The key challenge lies in the limited availability of specific bioactivity data for dichlorinated analogs against agriculturally relevant pests. Future research should focus on the targeted synthesis of a library of dichlorinated chromones, followed by systematic screening to identify lead compounds with high efficacy and favorable safety profiles. Elucidating their precise mechanisms of action will be crucial for optimizing their activity and for managing potential resistance development. The protocols and information provided herein serve as a foundation for researchers to explore the potential of this important class of compounds in addressing the ongoing challenges in crop protection.

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